(2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
CAS No.: 331944-74-2
Cat. No.: VC21441472
Molecular Formula: C22H15Br2FN2O
Molecular Weight: 502.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331944-74-2 |
|---|---|
| Molecular Formula | C22H15Br2FN2O |
| Molecular Weight | 502.2g/mol |
| IUPAC Name | (2-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone |
| Standard InChI | InChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2 |
| Standard InChI Key | BQLFSYWBEYNALN-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F |
| Canonical SMILES | C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Properties
Basic Information
(2-Bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline derivative with the molecular formula C₂₂H₁₅Br₂FN₂O and a molecular weight of 502.2 g/mol. It is registered with CAS number 331944-74-2 and is characterized by its complex structure featuring two bromine atoms and one fluorine atom attached to different aromatic rings.
Structural Characteristics
The compound consists of four key structural components:
-
A central 4,5-dihydro-1H-pyrazole (pyrazoline) ring
-
A 4-bromophenyl group at position 3 of the pyrazoline ring
-
A 4-fluorophenyl group at position 5 of the pyrazoline ring
-
A 2-bromophenyl methanone group at position 1 of the pyrazoline ring
The pyrazoline ring is nearly planar with a root mean square deviation of approximately 0.043 Å, as observed in similar compounds . The substituted phenyl rings typically orient at different angles relative to the pyrazoline core, creating a three-dimensional configuration that influences the compound's physical and biological properties.
Chemical Identifiers and Properties
Table 1 presents the comprehensive chemical identifiers and properties of the compound.
| Property | Value |
|---|---|
| IUPAC Name | (2-bromophenyl)-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone |
| Molecular Formula | C₂₂H₁₅Br₂FN₂O |
| Molecular Weight | 502.2 g/mol |
| CAS Number | 331944-74-2 |
| Standard InChI | InChI=1S/C22H15Br2FN2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(25)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)24/h1-12,21H,13H2 |
| Standard InChIKey | BQLFSYWBEYNALN-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)F |
| PubChem Compound ID | 3114397 |
| Physical State | Solid |
Historical Context and Development
Discovery and Background
Pyrazoline compounds have a rich history in heterocyclic chemistry, with the first pyrazoline (4,5-dihydro-1H-pyrazole) synthesized by Knorr in 1883 . Since then, these compounds have gained significant attention due to their structural versatility and wide-ranging biological activities. The specific compound (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone represents an advanced development in this class, incorporating halogen substituents to enhance its pharmacological potential.
Synthesis and Characterization
General Synthetic Approaches
The synthesis of pyrazoline derivatives typically follows several established methodologies. For compounds like (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, the most common approach involves the cyclization of α,β-unsaturated carbonyl compounds with appropriate hydrazine derivatives .
Spectroscopic Characterization
The structural confirmation of pyrazoline derivatives is typically accomplished through various spectroscopic methods. Based on the analysis of similar compounds, the following spectroscopic features would be expected for (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone:
NMR Spectroscopy
¹H NMR spectroscopy would show characteristic signals for the pyrazoline ring protons:
-
The 4-CH₂ protons of the pyrazoline ring typically appear as two double doublets around δ 3.1-3.2 ppm (4α-CH) and δ 3.9-4.0 ppm (4β-CH)
-
The 5-CH proton typically appears as a doublet of doublets around δ 5.5-5.6 ppm
¹³C NMR would show signals for the carbonyl carbon (C=O) around δ 165 ppm, and the pyrazoline ring carbons at approximately δ 43 (C-4), δ 59 (C-5), and δ 150-155 (C-3) .
Mass Spectrometry
High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ at approximately m/z 503.0, corresponding to the molecular formula C₂₂H₁₅Br₂FN₂O, with characteristic isotope patterns due to the presence of two bromine atoms .
Biological Activities and Applications
Anticancer Properties
Bromophenyl-substituted pyrazoline derivatives have demonstrated significant anticancer activities. For example, similar compounds like (3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b] dioxin-6-yl)methanone have shown potent activity against B-Raf(V600E) (IC₅₀ = 0.11 μM) and the WM266.4 human melanoma cell line (GI₅₀ = 0.58 μM) . Given the structural similarities, (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may exhibit comparable anticancer properties.
Anti-inflammatory Activity
Pyrazoline derivatives are well-documented for their anti-inflammatory properties. The presence of halogen substituents, such as bromine and fluorine, in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may enhance its potential anti-inflammatory activity by improving binding affinity to relevant enzymes and receptors.
Antimicrobial Activity
Many pyrazoline compounds exhibit antimicrobial activities against various bacterial and fungal pathogens. The halogen substituents in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may contribute to potential antimicrobial properties through increased lipophilicity and cellular penetration.
Structure-Activity Relationship
The biological activities of pyrazoline derivatives are strongly influenced by their structural features. Table 2 summarizes the potential impact of key structural elements in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone on its biological activities.
| Structural Feature | Potential Impact on Activity |
|---|---|
| Pyrazoline ring | Provides basic pharmacophore for biological activities; influences binding to target proteins |
| 4-Bromophenyl at position 3 | May enhance lipophilicity and cell membrane penetration; potentially increases binding affinity to target proteins |
| 4-Fluorophenyl at position 5 | Fluorine substituent can improve metabolic stability and modulate physicochemical properties |
| 2-Bromophenyl methanone at position 1 | May influence the compound's electronic properties and binding orientation; carbonyl group serves as hydrogen bond acceptor |
Crystallographic Studies
Molecular Packing and Intermolecular Interactions
In similar compounds, molecules in the crystal structure often form supramolecular chains through C-H⋯S and C-Br⋯π interactions . The presence of bromine atoms in (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone may facilitate halogen bonding interactions, contributing to the stabilization of the crystal structure.
Computational Studies
Molecular Modeling
Computational studies on pyrazoline derivatives provide valuable insights into their electronic properties and potential biological activities. For compounds like (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, molecular modeling can reveal:
-
Electrostatic potential maps highlighting regions of positive and negative charge
-
Frontier molecular orbital (HOMO-LUMO) energies and distribution
-
Binding poses in target proteins
-
Physicochemical properties relevant to drug-likeness
Structure-Based Drug Design
The structural complexity of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone makes it an interesting candidate for structure-based drug design approaches. Docking studies with potential target proteins could guide further structural modifications to enhance specific biological activities.
Comparative Analysis
Comparison with Related Compounds
Table 3 presents a comparison of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone with structurally related compounds, highlighting similarities and differences in their properties and potential applications.
Future Research Directions
Synthesis Optimization
Future research could focus on optimizing the synthesis of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone to improve yield and purity. Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, could be explored.
Biological Evaluation
Comprehensive biological screening of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is essential to establish its pharmacological profile. This should include:
-
In vitro assessment of anticancer, anti-inflammatory, and antimicrobial activities
-
Structure-activity relationship studies through synthesis of analogs
-
Investigation of molecular mechanisms of action
-
In vivo evaluation of promising activities
Structural Modifications
The complex structure of (2-bromophenyl)(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone offers numerous opportunities for structural modifications to enhance specific properties and activities. Potential modifications include:
-
Replacement of bromine with other halogens or functional groups
-
Introduction of additional substituents on the aromatic rings
-
Modification of the carbonyl linker
-
Exploration of bioisosteric replacements for key structural elements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume